Piperonal

Catalog No.
S3682508
CAS No.
120-57-0
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonal

CAS Number

120-57-0

Product Name

Piperonal

IUPAC Name

1,3-benzodioxole-5-carbaldehyde

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-4H,5H2

InChI Key

SATCULPHIDQDRE-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=O

Solubility

Slightly soluble (NTP, 1992)
In water, 3.5X10+3 mg/L at 20 °C
Soluble in 500 parts water
Slightly soluble in water
Very soluble in ethanol; miscible with ethyl ether; soluble in acetone, chloroform
Slightly soluble in glycerol
3.5 mg/mL at 20 °C
slightly soluble in water; soluble in organic solvents, oils
freely soluble (in ethanol)

Synonyms

3,4-methylenedioxybenzaldehyde, heliotrin, heliotropin, piperonal

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=O

Piperonal, also known as heliotropin, is an organic compound classified as an aromatic aldehyde. Its chemical structure is characterized by a benzodioxole framework with a formyl group at the 5-position, represented by the formula C₈H₆O₃. This compound is recognized for its pleasant floral aroma, reminiscent of cherry and vanilla, making it a popular ingredient in the fragrance and flavor industries. Piperonal is naturally found in various plants, including dill, vanilla, violet flowers, and black pepper .

Research on the mechanism of action of piperonal for its various biological effects is ongoing. Here are some potential areas of interest:

  • Antioxidant activity: Piperonal might act as a free radical scavenger, protecting cells from oxidative damage [].
  • Insulin signaling: Studies suggest it may upregulate insulin signaling molecules, potentially improving blood sugar control [].
  • Antimicrobial activity: The mechanism behind this activity is not fully understood but might involve disrupting bacterial membranes [].

Antioxidant Properties:

Some scientific research suggests that piperonal might exhibit antioxidant properties. Antioxidants are compounds that help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can contribute to the development of various health conditions.

Studies have observed that piperonal demonstrates free radical scavenging activity in cell cultures []. This indicates its potential role in mitigating oxidative stress, a condition associated with chronic diseases. However, further research is needed to determine the effectiveness and safety of piperonal for this purpose in living organisms.

Piperonal can undergo several chemical transformations typical of aldehydes:

  • Reduction: It can be reduced to piperonyl alcohol.
  • Oxidation: Piperonal can be oxidized to form piperonylic acid.
  • Self-condensation: Like many aldehydes, it may participate in self-condensation reactions or polymerization processes when catalyzed by acids .

These reactions are significant for its applications in synthesizing other chemical compounds.

Piperonal exhibits various biological activities. Research indicates that it possesses antimicrobial properties and may have potential as a therapeutic agent. For instance, studies have shown that piperonal can inhibit the growth of certain bacteria and fungi. Additionally, its central nervous system depressant effects have been noted, leading to potential implications for its use in pharmacology .

Piperonal can be synthesized through several methods:

  • Oxidative Cleavage of Isosafrole: This method involves the oxidative cleavage of isosafrole using reagents like chromic acid or through ozonolysis .
  • Chemo-Enzymatic Methods: A recent study described a three-step chemo-enzymatic process that converts isosafrole into piperonal using lipase-mediated epoxidation followed by oxidation with manganese dioxide .
  • Condensation Reactions: Piperonal can also be synthesized from catechol or 1,2-methylenedioxybenzene through condensation with glyoxylic acid, followed by oxidizing cleavage of the resultant product .

Piperonal finds extensive applications across various industries:

  • Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.
  • Flavoring Agent: It serves as a flavor enhancer in food products, contributing cherry-like notes.
  • Pharmaceuticals: Piperonal is utilized as an intermediate in the synthesis of pharmaceutical compounds such as tadalafil and L-DOPA .

Studies on piperonal's interactions indicate potential effects on biological systems. For example, research has highlighted its interactions with neurotransmitter systems in the brain, suggesting possible anxiolytic effects. Additionally, piperonal's role as a precursor in the synthesis of illicit drugs like MDMA raises concerns regarding its regulation and safety in certain contexts .

Piperonal shares structural similarities with several other aromatic aldehydes. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
BenzaldehydeSimple aromatic aldehydeCommonly used as a flavoring agent; less complex than piperonal.
VanillinAromatic aldehydeKnown for its vanilla scent; used extensively in food and fragrances.
SafroleAromatic etherPrecursor to piperonal; has different biological properties and regulatory status.
EugenolAromatic etherFound in clove oil; has analgesic properties distinct from those of piperonal.

Piperonal's unique combination of aromatic properties and biological activities distinguishes it from these similar compounds, particularly in its applications within the fragrance industry and its synthesis pathways.

Physical Description

Piperonal appears as colorless lustrous crystals. (NTP, 1992)
Liquid; Pellets or Large Crystals
Colorless lustrous solid; mp = 37 deg C; [Merck Index] White shining solid with a floral odor; Darkens to red-brown on light exposure; mp = 35.5-37 deg C; [Hawley] Colorless solid; mp = 36 deg C; [MSDSonline]
Solid
white or colourless crystals with a sweet, floral, spicy odou

Color/Form

Colorless, lustrous crystals
White or colorless crystals
Turns brown on exposure to light
Forms white crystals (MP 37 °C)

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

150.031694049 g/mol

Monoisotopic Mass

150.031694049 g/mol

Boiling Point

505 °F at 760 mmHg (NTP, 1992)
263 °C
BP: 88 °C at 0.5 mm Hg
263.00 to 265.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Taste

Bittersweet taste

LogP

1.05 (LogP)
1.05
log Kow = 1.05

Odor

Heliotrope odor
Floral odor
Sweet, flowery odor reminiscent of heliotrope
Sweet-floral, slightly spicey, heliotrope-like odo

Melting Point

99 °F (NTP, 1992)
37 °C
MP: 35.5-37 °C

UNII

KE109YAK00

GHS Hazard Statements

Aggregated GHS information provided by 1949 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 339 of 1949 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1610 of 1949 companies with hazard statement code(s):;
H317 (96.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Piperonal, also called heliotropine, is a white or colorless, crystalline solid. It has a floral odor and bittersweet taste. It mixes with water. USE: Piperonal is used as a flavoring and as a scent in perfumes, candles, air fresheners, laundry products, and deodorant. It has also been used in some sunscreens, mosquito repellents, lice treatments and repellants, and to make other chemicals. EXPOSURE: Workers who use piperonal may breathe in mists or have direct skin contact. The general population may be exposed by perfume and fragrance vapors, dermal contact with products containing piperonal, and consumption of foods containing piperonal. Exposure may also occur from smoking certain brands of flavored cigarettes. If piperonal is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will not move into air from moist soil and water surfaces, but it may move into air from dry soil. It is expected to move through soil. It will be broken down by microorganisms and is not expected to build up in fish. RISK: Mild skin irritation was observed infrequently in volunteers following repeated skin exposure to piperonal. Allergic skin reactions were not observed in humans. Ingestion of a moderate amount of piperonal did not produce toxic effects in humans. No toxicity occurred in laboratory animals after repeated exposure to moderate-to-high oral doses of piperonal in most studies. However, damage to the liver was reported on some studies of laboratory animals exposed to high oral doses of piperonal. No toxic effects were observed in laboratory animals following prolonged skin exposure to high doses of piperonal. No evidence of infertility, abortion, or birth defects were observed when laboratory animals were given moderate oral doses of piperonal before mating and throughout pregnancy and delivery. Decreased pup survival after birth along with decreased body weight and death of the mother were observed at high oral doses. No tumors were induced in laboratory animals following lifetime oral exposure to piperonal. The potential for piperonal to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

Has been used as a pediculicide.
/EXPL THER/ Background. Many families find regular checking of children's heads for head louse infestation too onerous and would prefer to be able to prevent infestation by use of a topical application that deters lice from infesting the head. Identification in the laboratory of a repellent activity for piperonal provided the basis for developing a spray product to repel lice. Methods. A proof of principle field study in Dhaka, Bangladesh, compared the effect of using 2% piperonal spray with that of a placebo in 105 children and adults from three communities with infestation levels close to 100%. All participants were treated for infestation and subsequent incidence of reinfestation monitored daily by investigators. A second randomised, controlled, double blind, study in North London, UK, evaluated the effect of the product in normal use. One hundred and sixty-three children from schools with a high level (20-25%) of infestation were treated and confirmed louse free and randomly divided between 2% piperonal, a placebo spray, and a control group for up to 22 weeks. Parents applied the spray and monitored for infestation. Regular investigator visits confirmed the parental monitoring and replenished supplies of spray. Results. In Dhaka, over 18 days there were only 4 infestations in the piperonal group and 8 in the placebo group. This difference was not significant (p = 0.312). In North London, there were 41 cases of infestation over the course of the study. Although there were fewer infestations in the piperonal group, analysis of time to first infestation showed a no significant (p = 0.4368) difference between groups. Conclusion. Routine use of 2% piperonal spray in communities with a high prevalence of head louse infestation may provide some protection from infestation. However, the difference between use of the product and no active intervention was sufficiently small that regular checking for presence of lice is likely to be a more practical and cost effective approach to prevention of infestation.
/EXPL THER/ Piperonal, once used to kill lice in Australian hospitals, was acclaimed as an effective pediculicide (Corlette, 1925) by the standards of the day. It is unusual in also exhibiting a repellent action against lice, a property only recently realised. A new, easy to use, low-fragrance, pump action spray, which incorporates 2% piperonal, was tested in the laboratory using clothing lice in an arena test and was found to exhibit consistently high repellency after half an hour, dropping only slightly after 24 hours. A well known multi-purpose insect repellent, diethyltoluamide (DEET), was then tested against piperonal. A 2% solution of piperonal was found to be almost twice as effective as a 50% solution of DEET. In arena tests using lice with the tip segments of both antennae removed, no behavioral differences or statistically significant differences from a random distribution could be found between untreated and Rappell-treated areas. This strongly suggests that sense organ(s) on the tip of the antenna are necessary for detection of the repellent. Although there can be no strict correlation between results in the laboratory and potential efficacy in the field, materials such as insecticides found to be effective in the laboratory have been found to be equally effective in the field. Furthermore, what with the threat of resistance to head lice insecticides, ineffectual treatment and the lack of contact tracing, a repellent would be of obvious use in the control of head lice.

Vapor Pressure

1 mmHg at 189 °F (NTP, 1992)
0.01 [mmHg]
1X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

120-57-0

Metabolism Metabolites

Paths of metabolism: piperonal converted to piperonyl alcohol which is metabolized to glucoside conjugate. /From table/
In houseflies piperonal is metabolized to piperonylic acid which can be converted to a glycine conjugate or to an alanine conjugate or a glutamine conjugate. The alanine conjugate is further converted to a serine conjugate and the glutamine conjugate to a glutamate conjugate. /From table/
In rats piperonal is metabolized to piperonylic acid which is converted to glucuronide or to a glycine conjugate. /From table/
The beta-glucoside of piperonyl alcohol has also been found after injection of...piperonal into houseflies.
For more Metabolism/Metabolites (Complete) data for Piperonal (7 total), please visit the HSDB record page.

Wikipedia

Piperonal
Norethisterone_acetate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning; Masking

Methods of Manufacturing

Piperonal (3,4-methylenedioxybenzaldehyde) is prepared in 94% yield via ozonolysis and reduction of isosafrole.
By the oxidation of isosafrole with potassium dichromate and sulfuric acid and subsequent steam distillation of piperonal.
Derivation: By oxidation of isosafrole.
The biotransformation of isosafrole by Cladosporium sphaerospermum yielded piperonal, which is a compound of great commercial importance in the flavor and fragrance industries. The experiments were performed in 500-mL conical flasks containing 100 mL of Czapek-modified medium in an orbital shaker with controlled agitation and temperature. Spores of C. sphaerospermum were used as inocula, and after 96 hr of incubation the substrate was added to the culture. Samples of 2 mL were withdrawn at 24-hr intervals and analyzed by gas chromatography, (GC) and/or GC/MS spectroscopy.
For more Methods of Manufacturing (Complete) data for Piperonal (8 total), please visit the HSDB record page.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
1,3-Benzodioxole-5-carboxaldehyde: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Storage class (TRGS 510): Non Combustible Solids
Keep in cool place protected from light.

Interactions

SCOPE: Piperonal is an aromatic compound found in vanilla and has a floral odor resembling vanillin. This study was aimed to test whether piperonal attenuates visceral adiposity induced by a high-fat diet (HFD) in mice and to explore the underlying molecular mechanisms. METHODS AND RESULTS: Male C57BL/6N mice were fed a normal diet, HFD, or 0.05% piperonal-supplemented HFD (PSD) for 10 weeks. PSD-fed mice showed attenuation of body weight gain, total visceral fat pad weights, and plasma lipid levels compared to HFD-fed mice. Piperonal supplementation of the HFD increased the mRNA expression of certain isotypes of adenylate cyclase (Adcy) and protein kinase A (PKA) in the white adipose tissue (WAT) of mice. The adipogenesis-related genes were downregulated, whereas fatty acid oxidation- and thermogenesis-related genes were upregulated in the WAT of PSD-fed mice compared to those in HFD-fed mice. Piperonal directly activated Adcy by decreasing the Km for its substrate (ATP) in plasma membranes prepared from the WAT of mice. Furthermore, piperonal-induced inhibition of adipocyte differentiation and elevation of Adcy and PKA activities in 3T3-L1 cells were abrogated by an Adcy inhibitor. CONCLUSION: The anti-adipogenic effect of piperonal in mice fed the high-fat diet appears to be associated with increased Adcy-PKA signaling in WAT.

Stability Shelf Life

Stable under recommended storage conditions.
... Turns red brown on exposure to light ... .

Dates

Modify: 2023-08-20

Piperonal: The Journey so Far

Jain Akash, Chaudhary Dushyant, Chaudhary Jasmine
PMID: 32651966   DOI: 10.2174/1389557520666200711173149

Abstract

Piperonal, an important aromatic aldehyde containing the benzene ring fused to 1, 3- dioxolane moiety, widely occurred in nature and known for its fragrance similar to vanillin and cherry. Alterations in its structural features led to the access of a wide range of piperonal derivatives viz. pyrazolines, chalcones, benzothiazepines, benzoxazoles, triazoles etc. having remarkable pharmacological properties like antimicrobial, anticancer, antidiabetic, antitubercular activities, etc. Therefore, the present study has been designed to highlight the progress made in the area of piperonal and its derivatives till date with respect to their synthesis and pharmacological activities. This may facilitate the synthesis of more novel derivatives with improved biological activities. Various search engines like google, Pubmed, Scopus etc. were used to gather the related information using different keywords.


Highly Efficient Biosynthesis of Heliotropin by Engineered

Peng Wen, Dan Wu, Pu Zheng, Pengcheng Chen, Siqin Liu, Yin Fu
PMID: 31775508   DOI: 10.1021/acs.jafc.9b05382

Abstract

Heliotropin, a compound with important roles in the spice and fragrance industries and broad application prospects, is mainly produced through chemical methods. Here, we established a novel process for the synthesis of heliotropin by
whole cells through biotransformation of isosafrole. Directed evolution and high-throughput screening based on 2,4-dinitrophenylhydrazine were used to improve the activity of trans-anethole oxygenase toward isosafrole, and a mutant (TAO
) was obtained that had a high ability to oxidize isosafrole. Formate dehydrogenase (FDH) and TAO
were coexpressed in
, significantly increasing the catalytic efficiency by regenerating more NADH to promote isosafrole oxidation. Furthermore, after optimizing the molar ratio of isosafrole to the auxiliary substrate, the final concentration of heliotropin was increased from 9.15 to 19.45 g/L, and the maximum yield and space-time yield reached 96.02% and 3.89 g/L/h, respectively. These results suggest that the biosynthesis of heliotropin should have excellent industrial application value.


Discovery of a Tin-Piperonal-Entecavir Schiff Base Compound That Overcomes Multidrug Resistance by Inhibiting P-Glycoprotein

Rehmat Zaman, Ghazanfar Ali, Zeeshan Anjum, Muhammad Sajid, Muhammad Mumtaz Khan, Aziz Ahmad, Syed Rizwan Abbas, Wajid Rehman
PMID: 29878843   DOI: 10.1089/adt.2018.844

Abstract

The presence of P-glycoprotein in the human intestine represents a significant barrier to effective drug therapy. These proteins form a multidrug-resistant barrier to most drugs, especially those administered orally. Thus, strategies are needed to prepare molecules to combat these resistant proteins and enable an increase in drug efficacy. We developed a novel tin-Schiff base complex using an ultrasonic bath, a new technique in small molecule synthesis. New bond formation was confirmed using ultraviolet and Fourier transform spectroscopies. A computational study was carried out using Absorption, Distribution, Metabolism, Excretion and Toxicity software. The novel tin-entecavir (ETV)-piperonal Schiff base acts as a potent P-glycoprotein inhibitor, which overcomes the multidrug resistance to all drugs that are substrates for P-glycoprotein. Further study showed that the novel tin complex is less toxic than the parent compound at the same dose. The development of this tin-piperonal-ETV Schiff base complex is a major breakthrough for overcoming multidrug resistance barriers and can be applied to other drug molecules.


Biosynthesis of Heliotropin by a Novel Strain of Serratia liquefaciens

Mingtao Zhao, Pu Zheng, Pengcheng Chen, Siqin Liu
PMID: 28536964   DOI: 10.1007/s12010-017-2497-1

Abstract

The present study has been conducted towards isolation of bacteria capable of producing heliotropin via microbial conversion. Strain ZMT-1 capable of synthesizing heliotropin efficiently was obtained by enrichment culture of soil samples and a high-throughput screening method, and identified as Serratia liquefaciens. Heliotropin was identified by gas chromatography and gas chromatography-mass spectrometry analysis. In addition, the culture medium was optimized to improve heliotropin yield by experimental designs. The application of a Plackett-Burman design found that NH
NO
and K
HPO
•3H
O have significant effects on heliotropin production. Central composite design experiments were further used to predict the optimal concentrations of NH
NO
and K
HPO
•3H
O, which were 1.0 and 0.5 g/l, respectively. After the optimization of cultural medium, heliotropin yield was increased by 4.52-fold when compared with the unoptimized minimal medium. This study is the first to report the biosynthesis of heliotropin by S. liquefaciens. S. liquefaciens ZMT-1 can produce heliotropin efficiently, indicating its potential as one heliotropin-producing strain.


Novel piperonal 1,3,4-thiadiazolium-2-phenylamines mesoionic derivatives: Synthesis, tyrosinase inhibition evaluation and HSA binding study

Natália Drumond Lopes, Otávio Augusto Chaves, Márcia C C de Oliveira, Carlos Mauricio R Sant'Anna, Danilo Sousa-Pereira, José Carlos Netto-Ferreira, Aurea Echevarria
PMID: 29447969   DOI: 10.1016/j.ijbiomac.2018.02.050

Abstract

A novel series of piperonal mesoionic derivatives (PMI 1-6) was synthesized. Tyrosinase inhibition in the presence of PMI-1, -2, -3, -4, -5 and -6 as well as human serum albumin (HSA) binding studies with PMI-5 and PMI-6 were done by spectroscopic and theoretical methods. The mesoionic compound PMI-5 is the most promising tyrosinase inhibitor with a noncompetitive inhibitory mechanism and an IC
=124μmolL
. In accordance with the kinetic profile, molecular docking results show that PMI-5 is able to interact favorably with the tyrosinase active site containing the substrate molecule, L-DOPA, interacting with Val-247, Phe-263 and Val-282 residues. The spectroscopic results for the interaction HSA:PMI-5 and HSA:PMI-6 indicated that these mesoionic compounds can associate with HSA in the ground state and energy transfer can occur with high probability. The binding was moderate, spontaneous and can perturb significantly the secondary structure of the albumin. The molecular docking results suggest that PMI-5 and PMI-6 are able to be accommodated inside the Sudlow's site I in HSA, interacting with hydrophobic and hydrophilic amino acid residues.


Piperonal attenuates visceral adiposity in mice fed a high-fat diet: potential involvement of the adenylate cyclase-protein kinase A dependent pathway

Songyi Chu, Vikram P Narayan, Mi-Kyung Sung, Taesun Park
PMID: 28699236   DOI: 10.1002/mnfr.201601124

Abstract

Piperonal is an aromatic compound found in vanilla and has a floral odor resembling vanillin. This study was aimed to test whether piperonal attenuates visceral adiposity induced by a high-fat diet (HFD) in mice and to explore the underlying molecular mechanisms.
Male C57BL/6N mice were fed a normal diet, HFD, or 0.05% piperonal-supplemented HFD (PSD) for 10 weeks. PSD-fed mice showed attenuation of body weight gain, total visceral fat pad weights, and plasma lipid levels compared to HFD-fed mice. Piperonal supplementation of the HFD increased the mRNA expression of certain isotypes of adenylate cyclase (Adcy) and protein kinase A (PKA) in the white adipose tissue (WAT) of mice. The adipogenesis-related genes were downregulated, whereas fatty acid oxidation- and thermogenesis-related genes were upregulated in the WAT of PSD-fed mice compared to those in HFD-fed mice. Piperonal directly activated Adcy by decreasing the K
for its substrate (ATP) in plasma membranes prepared from the WAT of mice. Furthermore, piperonal-induced inhibition of adipocyte differentiation and elevation of Adcy and PKA activities in 3T3-L1 cells were abrogated by an Adcy inhibitor.
The anti-adipogenic effect of piperonal in mice fed the high-fat diet appears to be associated with increased Adcy-PKA signaling in WAT.


Synthesis of New Quinoline-Piperonal Hybrids as Potential Drugs against Alzheimer's Disease

Juliana de Oliveira C Brum, Denise Cristian F Neto, Joyce Sobreiro F D de Almeida, Josélia Alencar Lima, Kamil Kuca, Tanos Celmar C França, José D Figueroa-Villar
PMID: 31416113   DOI: 10.3390/ijms20163944

Abstract

Six quinoline-piperonal hybrids were synthesized and evaluated as potential drugs against Alzheimer's disease (AD). Theoretical analysis of the pharmacokinetic and toxicological properties of the compounds suggest that they present good oral bio-availability and are also capable of penetrating the blood-brain barrier, qualifying as leads for new drugs against AD. Evaluation of their inhibitory capacity against acetyl- and butyrilcholinesterases (AChE and BChE) through Ellmann's test showed that three compounds present promising results with one of them being capable of inhibiting both enzymes. Further docking studies of the six compounds synthesized helped to elucidate the main interactions that may be responsible for the inhibitory activities observed.


The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities

Christopher M Plummer, Thomas W Breadon, James R Pearson, Oliver A H Jones
PMID: 27162021   DOI: 10.1016/j.scijus.2016.01.003

Abstract

This work examines the chemical synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA) from piperonal prepared via a catalytic ruthenium tetroxide oxidation of piperine extracted from black pepper. A variety of oxidation conditions were experimented with including different solvent systems and co-oxidants. A sample of prepared piperonal was successfully converted into MDMA via 3,4-methylenedioxyphenyl-2-nitropropene (MDP2NP) and 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and the impurities within each product characterised by GC-MS to give a contaminant profile of the synthetic pathway. Interestingly, it was discovered that a chlorinated analogue of piperonal (6-chloropiperonal) was created during the oxidation process by an as yet unknown mechanism. This impurity reacted alongside piperonal to give chlorinated analogues of each precursor, ultimately yielding 2-chloro-4,5-methylenedioxymethamphetamine (6-Cl-MDMA) as an impurity within the MDMA sample. The methodology developed is a simple way to synthesise a substantial amount of precursor material with easy to obtain reagents. The results also show that chlorinated MDMA analogues, previously thought to be deliberately included adulterants, may in fact be route specific impurities with potential application in determining the origin and synthesis method of seized illicit drugs.


Discovery of piperonal-converting oxidase involved in the metabolism of a botanical aromatic aldehyde

Shiori Doi, Yoshiteru Hashimoto, Chiaki Tomita, Takuto Kumano, Michihiko Kobayashi
PMID: 27905507   DOI: 10.1038/srep38021

Abstract

Piperonal-catabolizing microorganisms were isolated from soil, the one (strain CT39-3) exhibiting the highest activity being identified as Burkholderia sp. The piperonal-converting enzyme involved in the initial step of piperonal metabolism was purified from strain CT39-3. Gene cloning of the enzyme and a homology search revealed that the enzyme belongs to the xanthine oxidase family, which comprises molybdoenzymes containing a molybdopterin cytosine dinucleotide cofactor. We found that the piperonal-converting enzyme acts on piperonal in the presence of O
, leading to formation of piperonylic acid and H
O
. The growth of strain CT39-3 was inhibited by higher concentrations of piperonal in the culture medium. Together with this finding, the broad substrate specificity of this enzyme for various aldehydes suggests that it would play an important role in the defense mechanism against antimicrobial compounds derived from plant species.


Novel regulation of aflatoxin B1 biosynthesis in Aspergillus flavus by piperonal

Eun-Sil Park, In Kyung Bae, Ho Jin Kim, Sung-Eun Lee
PMID: 26273991   DOI: 10.1080/14786419.2015.1074228

Abstract

The present study investigated its inhibitory role in aflatoxin (AF) biosynthesis. Treating only AFB1- and B2-producing Aspergillus flavus with piperonal completely inhibited AFB1 production with high sclerotial formation, resulting in 20-fold higher AFG2 production. On the other hand, benzodioxole and eugenol suppressed AFB1 production without AFG formation, while methyleugenol showed potent inhibition of AFB1 production with slight production of AFG1. These results indicate that natural products may change aflatoxin biosynthesis, and highlight a novel regulation of AFG2 production by piperonal. It is the first report for chemical regulation on AFG2 production in non-AFG producing-aspergilli.


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